molecular formula C28H26F6N4S B12499475 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea

Cat. No.: B12499475
M. Wt: 564.6 g/mol
InChI Key: IIQBCCXHYIEQTC-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea is a cinchona-alkaloid-derived, bifunctional catalyst containing a thiourea group at position 9. This compound is known for its application in catalyzing the formation of optically active Mannich adducts from stable N-carbamate amido sulfones via enantioselective Mannich reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea involves the reaction of cinchona alkaloids with thiourea derivatives. The reaction typically requires the use of solvents such as chloroform or methanol and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitromethane, chalcones, and N-carbamate amido sulfones. The reactions are typically carried out under mild conditions with the presence of the catalyst to ensure high enantioselectivity and yield .

Major Products

The major products formed from these reactions are optically active Mannich adducts and stereoselective diaryl(nitro)butanone .

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea involves its role as a bifunctional catalyst. The thiourea group facilitates hydrogen bonding interactions, while the cinchona alkaloid moiety provides chiral induction. This dual functionality allows the compound to effectively catalyze enantioselective reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea is unique due to its combination of a cinchona alkaloid moiety and a thiourea group, which provides both chiral induction and hydrogen bonding capabilities. This makes it highly effective in catalyzing a wide range of enantioselective reactions with high selectivity and yield .

Properties

Molecular Formula

C28H26F6N4S

Molecular Weight

564.6 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea

InChI

InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)

InChI Key

IIQBCCXHYIEQTC-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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